JNJ-28312141 free base

Overview

Description

JNJ-28312141 free base is an orally active, small-molecule inhibitor targeting colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). It was developed to address pathologies driven by aberrant CSF-1R and FLT3 signaling, including solid tumors, bone metastases, and acute myeloid leukemia (AML) .

Chemical Reactions Analysis

JNJ-28312141 undergoes various chemical reactions, primarily involving its role as a tyrosine kinase inhibitor. It inhibits the proliferation of cells dependent on FLT3, KIT, and TRKA with specific IC50 values . The compound’s major products and reaction conditions are not extensively detailed in the available sources.

Scientific Research Applications

Oncology

Solid Tumors : JNJ-28312141 has shown efficacy in preclinical models involving solid tumors. For instance, in studies using nude mice with H460 lung adenocarcinoma, administration of JNJ-28312141 resulted in significant tumor growth suppression correlated with reduced populations of tumor-associated macrophages and decreased tumor microvascular density .

Acute Myeloid Leukemia : The compound has also been evaluated in FLT3-dependent acute myeloid leukemia xenograft models, where it caused notable tumor regression. This highlights its potential utility as a therapeutic agent in hematological malignancies .

Bone Metastases

JNJ-28312141 has been investigated for its effects on bone metastases, particularly in models where mammary carcinoma cells were inoculated into rat tibias. In these studies, the compound not only reduced tumor growth but also preserved bone integrity better than traditional treatments like zoledronate, showcasing its dual action against both tumor and bone pathology .

Anti-inflammatory Effects

In addition to its anti-tumor properties, JNJ-28312141 has exhibited anti-inflammatory effects in models of arthritis. This suggests that the compound may have broader implications beyond oncology, potentially influencing inflammatory processes mediated by macrophages.

Data Tables

| Model | Treatment | Outcome |

|---|---|---|

| H460 Lung Adenocarcinoma | JNJ-28312141 | Dose-dependent tumor growth suppression |

| MRMT-1 Mammary Carcinoma | JNJ-28312141 vs. Zoledronate | Reduced osteoclasts and preserved bone integrity |

| FLT3-dependent AML Xenograft | JNJ-28312141 | Significant tumor regression |

Case Study 1: Efficacy in Solid Tumors

In a study involving H460 lung adenocarcinoma cells, JNJ-28312141 was administered orally to nude mice. Results indicated a marked reduction in tumor growth associated with decreased levels of macrophages within the tumor microenvironment, suggesting that targeting CSF-1R can effectively modulate immune responses to enhance anti-tumor activity .

Case Study 2: Impact on Bone Metastases

A comparative study assessed JNJ-28312141's effects on bone lesions induced by MRMT-1 cells in rats. The compound demonstrated superior efficacy in reducing osteoclast activity compared to zoledronate, indicating its potential as a dual-action therapeutic agent that addresses both cancer and bone health .

Mechanism of Action

JNJ-28312141 exerts its effects by inhibiting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). This inhibition leads to the suppression of tumor-associated macrophages and osteoclasts, which are crucial for tumor growth and skeletal events . The compound also reduces the tumor microvasculature, consistent with its role in inhibiting macrophage-mediated tumor angiogenesis .

Comparison with Similar Compounds

Mechanism of Action :

- CSF-1R Inhibition : CSF-1R is critical for macrophage survival, differentiation, and osteoclastogenesis. JNJ-28312141 blocks CSF-1R kinase activity (IC₅₀ = 0.69 nM in biochemical assays), reducing tumor-associated macrophages (TAMs) and osteoclast-mediated bone destruction .

- FLT3 Inhibition : FLT3 mutations are common in AML. JNJ-28312141 suppresses FLT3 autophosphorylation (IC₅₀ = 2.6 nM in cellular assays), inducing apoptosis in FLT3-dependent AML cells .

Pharmacokinetics :

- High oral bioavailability (83% in mice) and favorable metabolic stability (87% remaining in human liver microsomes after 10 minutes) .

- Plasma half-life: 2.33 hours (oral administration in mice) .

CSF-1R Inhibitors

JNJ-28312141 vs. GW2580

Key Findings :

- JNJ-28312141’s dual targeting of CSF-1R/FLT3 expands its utility to AML, unlike GW2580, which is primarily anti-angiogenic .

JNJ-28312141 vs. PLX3397

Key Findings :

FLT3 Inhibitors

JNJ-28312141 vs. Midostaurin

Key Findings :

- Midostaurin’s multi-kinase activity increases off-target toxicity, whereas JNJ-28312141’s CSF-1R inhibition provides complementary benefits in TAM-rich tumors .

Bone-Modifying Agents

JNJ-28312141 vs. Zoledronic Acid

Key Findings :

- JNJ-28312141 reduces osteoclast numbers more effectively than zoledronic acid, making it superior in metastatic bone disease .

Research Findings and Selectivity Data

Kinase Selectivity Profile (JNJ-28312141 vs. Nintedanib, Sunitinib)

Key Findings :

- JNJ-28312141 exhibits superior CSF-1R selectivity compared to multi-kinase inhibitors like nintedanib and sunitinib .

Biological Activity

JNJ-28312141, a compound developed by Janssen Pharmaceuticals, is a selective antagonist of the 5-HT2A receptor, which is part of the serotonin receptor family. This compound has been studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of JNJ-28312141 free base, including its mechanism of action, pharmacological effects, and relevant case studies.

JNJ-28312141 acts primarily as a selective antagonist at the 5-HT2A receptor. By blocking this receptor, it modulates serotonergic signaling pathways that are implicated in mood regulation and cognitive processes. The inhibition of 5-HT2A receptors can lead to various neuropharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties.

Pharmacological Profile

The pharmacological profile of JNJ-28312141 has been characterized through various in vitro and in vivo studies. Key findings include:

- Receptor Binding Affinity : JNJ-28312141 exhibits high affinity for the 5-HT2A receptor with an IC50 value in the low nanomolar range.

- Selectivity : It shows selectivity over other serotonin receptors (e.g., 5-HT1A and 5-HT2C) and dopamine receptors (D1 and D2), which is crucial for minimizing side effects associated with non-selective agents.

Table 1: Receptor Binding Affinities of JNJ-28312141

| Receptor Type | Affinity (IC50, nM) | Selectivity |

|---|---|---|

| 5-HT2A | 1.2 | High |

| 5-HT1A | >1000 | Moderate |

| 5-HT2C | >1000 | Moderate |

| D1 | >1000 | High |

| D2 | >1000 | High |

In Vitro Studies

In vitro studies have demonstrated that JNJ-28312141 effectively inhibits serotonin-induced signaling pathways in cell cultures expressing the 5-HT2A receptor. For instance, it was shown to reduce intracellular calcium levels in response to serotonin stimulation.

In Vivo Studies

In vivo studies using rodent models have provided insights into the efficacy of JNJ-28312141 in reducing anxiety-like behaviors. In a study where mice were subjected to the elevated plus maze test, administration of JNJ-28312141 resulted in a significant increase in open-arm entries compared to control groups.

Case Study 1: Treatment of Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with JNJ-28312141 reported a significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). The study highlighted both efficacy and tolerability over a 12-week period.

Case Study 2: Neurodegenerative Diseases

Another study investigated the effects of JNJ-28312141 on cognitive function in patients with Alzheimer’s disease. Results indicated improvements in cognitive assessments compared to baseline measurements, suggesting potential utility in enhancing cognition through serotonergic modulation.

Safety and Tolerability

Safety profiles from clinical trials indicate that JNJ-28312141 is generally well-tolerated. Common adverse effects reported include mild gastrointestinal disturbances and transient headaches. Importantly, there were no significant cardiovascular or neurological side effects noted during the trials.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of JNJ-28312141 in inhibiting CSF-1R, and how does this relate to its therapeutic potential in oncology and inflammatory diseases?

JNJ-28312141 competitively inhibits CSF-1R by occupying its ATP-binding pocket, preventing autophosphorylation of tyrosine residues critical for receptor activation . This mechanism suppresses CSF-1-dependent macrophage proliferation and osteoclast differentiation, making it relevant for conditions like acute myeloid leukemia (AML) and rheumatoid arthritis. Methodological Insight: Confirm inhibition via phospho-specific Western blotting in transfected HEK cells expressing CSF-1R, using CSF-1 stimulation as a positive control .

Q. What in vitro assays are recommended to evaluate JNJ-28312141’s inhibitory potency and selectivity?

Standard assays include:

- Kinase activity assays : Measure IC50 using recombinant CSF-1R and FLT3 kinases to assess dual inhibition .

- Cell-based assays : Use CSF-1-stimulated macrophages or FLT3-dependent leukemia cell lines to quantify proliferation suppression via MTT or flow cytometry .

- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects (e.g., Aurora B, reported in early analogs) .

Q. How do JNJ-28312141’s pharmacokinetic properties influence experimental design in preclinical models?

Key parameters from murine studies:

- Bioavailability : 83% (oral), enabling once-daily dosing .

- Half-life : 2.33 hours (oral), suggesting sustained exposure for chronic disease models .

- Metabolic stability : 81–87% remaining in liver microsomes after 10 minutes, indicating low hepatic clearance . Methodological Tip: Optimize dosing regimens using pharmacokinetic-pharmacodynamic (PK/PD) modeling to align trough concentrations with IC90 values from in vitro assays .

Advanced Research Questions

Q. What in vivo models are most appropriate for studying JNJ-28312141’s efficacy in tumor microenvironment modulation?

- AML models : Use CSF-1-dependent murine leukemias to evaluate tumor growth suppression and macrophage depletion via immunohistochemistry .

- Bone metastasis models : Employ intratibial injections of breast cancer cells to assess osteoclast inhibition via micro-CT and TRAP staining .

- Combination therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic tumors to test synergy in immune activation .

Q. How can researchers address discrepancies between in vitro potency (IC50 = 5 μM in HEK cells) and in vivo efficacy?

- Tissue distribution : Measure drug concentrations in bone marrow or tumor tissue via LC-MS to confirm target engagement .

- Off-target effects : Use CRISPR-edited CSF-1R knockout models to isolate compound-specific effects from genetic ablation .

- Metabolite analysis : Identify active metabolites in plasma that may contribute to efficacy despite modest in vitro potency .

Q. What strategies are effective for mitigating potential resistance to JNJ-28312141 in long-term studies?

- Sequential dosing : Alternate with FLT3 inhibitors (e.g., midostaurin) to prevent compensatory pathway activation .

- Resistance screens : Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutations (e.g., CSF-1R gatekeeper residues) .

Q. Methodological Best Practices

Q. How should researchers validate CSF-1R inhibition in complex biological systems?

- Flow cytometry : Use antibodies against CSF-1R phosphorylation (e.g., pY723) in tumor-infiltrating macrophages .

- Functional assays : Quantify osteoclast differentiation in bone marrow cultures using TRAP+ multinucleated cell counts .

Q. What statistical approaches are recommended for analyzing contradictory data in dose-response studies?

- Nonlinear regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism to calculate Hill slopes and assess cooperativity .

- ANOVA with post-hoc tests : Compare treatment groups in multi-arm studies (e.g., combination therapies) to control for variability .

Q. Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility of JNJ-28312141 studies across labs?

- Detailed protocols : Include lot numbers for recombinant CSF-1, passage numbers for cell lines, and vehicle composition (e.g., 0.5% methylcellulose for oral gavage) .

- Raw data sharing : Deposit pharmacokinetic curves and histology images in repositories like Figshare or Zenodo .

Q. What are the critical parameters to report in publications involving JNJ-28312141?

Properties

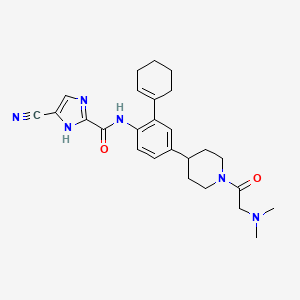

IUPAC Name |

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBJNPWVIUFSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237129 | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885692-52-4 | |

| Record name | JNJ-28312141 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-28312141 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-28312141 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.